molecular formula C15H24 B12392133 Nonylbenzene-d24

Nonylbenzene-d24

Cat. No.: B12392133
M. Wt: 228.50 g/mol
InChI Key: LIXVMPBOGDCSRM-LVPKMTLQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonylbenzene-d24, also known as 1-Phenylnonane-d24, is a deuterium-labeled compound. It is a stable isotope of Nonylbenzene, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonylbenzene-d24 is synthesized through the deuteration of Nonylbenzene. The process involves the replacement of hydrogen atoms with deuterium, typically using deuterium gas (D2) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques .

Chemical Reactions Analysis

Types of Reactions

Nonylbenzene-d24 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Substitution: N-bromosuccinimide (NBS) under radical conditions.

Major Products

    Oxidation: Benzoic acids.

    Substitution: Benzylic halides.

Mechanism of Action

The mechanism of action of Nonylbenzene-d24 involves the incorporation of deuterium into the molecular structure, which can affect the compound’s pharmacokinetic and metabolic profiles. Deuterium substitution can lead to changes in the rate of chemical reactions, stability, and overall behavior of the compound in biological systems .

Comparison with Similar Compounds

Nonylbenzene-d24 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

This compound stands out due to its specific use in studying the effects of deuterium substitution on chemical and biological processes.

Properties

Molecular Formula

C15H24

Molecular Weight

228.50 g/mol

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecadeuteriononyl)benzene

InChI

InChI=1S/C15H24/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7,9,12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D,9D2,10D,11D,12D2,13D,14D

InChI Key

LIXVMPBOGDCSRM-LVPKMTLQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H]

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1

Origin of Product

United States

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